molecular formula C13H22BrNO3 B13491491 trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester

trans-[4-(2-Bromoacetyl)cyclohexyl]carbamic acid tert-butyl ester

Cat. No.: B13491491
M. Wt: 320.22 g/mol
InChI Key: MRDPNNNUBMTQSF-UHFFFAOYSA-N
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Description

rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans: is a chemical compound with the molecular formula C13H22BrNO3 and a molecular weight of 320.2227 g/mol . This compound is known for its unique structure, which includes a bromoacetyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclohexyl derivative, followed by bromination to introduce the bromoacetyl group . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. detailed studies on its exact molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar compounds to rac-tert-butyl N-[(1r,4r)-4-(2-bromoacetyl)cyclohexyl]carbamate, trans include:

These compounds share structural similarities but differ in their functional groups and stereochemistry, which can lead to different chemical reactivities and biological activities

Properties

Molecular Formula

C13H22BrNO3

Molecular Weight

320.22 g/mol

IUPAC Name

tert-butyl N-[4-(2-bromoacetyl)cyclohexyl]carbamate

InChI

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-10-6-4-9(5-7-10)11(16)8-14/h9-10H,4-8H2,1-3H3,(H,15,17)

InChI Key

MRDPNNNUBMTQSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C(=O)CBr

Origin of Product

United States

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